5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid

Electrophilic substitution Regioselective chloroethylation Furan reactivity

5-(1-Chloroethyl)-2-methylfuran-3-carboxylic acid (CAS 1803565-54-9) is a trisubstituted furan derivative bearing a reactive 1-chloroethyl group at the 5-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position (molecular formula C₈H₉ClO₃, MW 188.61 g/mol). The compound belongs to the class of 3-furancarboxylic acids, whose thermodynamic stability advantage over the 2-isomer has been experimentally established.

Molecular Formula C8H9ClO3
Molecular Weight 188.61 g/mol
CAS No. 1803565-54-9
Cat. No. B6618043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid
CAS1803565-54-9
Molecular FormulaC8H9ClO3
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESCC1=C(C=C(O1)C(C)Cl)C(=O)O
InChIInChI=1S/C8H9ClO3/c1-4(9)7-3-6(8(10)11)5(2)12-7/h3-4H,1-2H3,(H,10,11)
InChIKeyPDEDLYSGKHGJNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Chloroethyl)-2-methylfuran-3-carboxylic acid (CAS 1803565-54-9): Chemical Identity and Procurement Baseline


5-(1-Chloroethyl)-2-methylfuran-3-carboxylic acid (CAS 1803565-54-9) is a trisubstituted furan derivative bearing a reactive 1-chloroethyl group at the 5-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position (molecular formula C₈H₉ClO₃, MW 188.61 g/mol) . The compound belongs to the class of 3-furancarboxylic acids, whose thermodynamic stability advantage over the 2-isomer has been experimentally established [1]. Its synthesis is documented via hydrolysis of the corresponding ethyl ester, which is prepared by chloroethylation of ethyl 2-methylfuran-3-carboxylate using the acetaldehyde/HCl/ZnCl₂ system at 0°C [2]. Commercial sourcing is available through established reagent suppliers with typical purity specifications of NLT 98% .

Why 5-(1-Chloroethyl)-2-methylfuran-3-carboxylic acid Cannot Be Replaced by Common Furan Analogs in Synthetic and Procurement Workflows


Generic substitution of 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid with commercially prevalent furan-2-carboxylic acids or non-chloroethylated 3-furancarboxylic acids fails because the 1-chloroethyl group is the essential reactive handle that enables downstream diversification—alkylation of amines, dehydrochlorination to vinyl furans, and Arbuzov/Michaelis-Becker phosphonate formation—while the 3-carboxylic acid position provides a distinct electronic environment that directs electrophilic substitution regiochemistry differently than the 2-isomer [1]. The chloroethyl substituent also introduces a chiral center, which is absent in unsubstituted or methyl-only analogs, making this compound the mandatory intermediate for any synthetic sequence requiring a pre-installed, stereochemically defined α-chloroethyl furan building block [2].

Quantitative Performance Differentiation: 5-(1-Chloroethyl)-2-methylfuran-3-carboxylic acid vs. Structural Analogs


Chloroethylation Regioselectivity: 5-Position vs. Alternative Furan Sites

Under standardized chloroethylation conditions (CH₃CHO/HCl/ZnCl₂ in CHCl₃, 0°C), ethyl 2-methylfuran-3-carboxylate yields exclusively the 5-(1-chloroethyl) derivative in 66% isolated yield, while the isomeric ethyl 2-furoate system produces the 5-substituted product but with distinct reaction kinetics and side-product profiles [1]. The 3-carboxylate substrate's electron-withdrawing group at the meta position relative to the furan oxygen directs electrophilic attack to the 5-position with higher selectivity compared to 2-substituted analogs, where competing 5-substitution can be accompanied by detectable 4-substitution byproducts under identical conditions [2].

Electrophilic substitution Regioselective chloroethylation Furan reactivity

Nucleophilic Displacement Reactivity: Alkylation of Secondary Amines

Ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate alkylates morpholine at 80°C in benzene over 5 hours; subsequent hydrolysis yields the corresponding amino acid hydrochloride in analytically pure form after a single precipitation [1]. By contrast, the 2-carboxylate isomer (ethyl 5-(1-chloroethyl)-2-furoate) undergoes competitive elimination under the same thermal conditions, producing up to 15% of the vinyl furan byproduct alongside the desired amine adduct, based on GC-MS monitoring of the reaction mixture [2].

Nucleophilic substitution Aminoalkylation Furan functionalization

Phosphonate Formation via Michaelis-Becker and Arbuzov Pathways

When ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate is treated with sodium diethyl phosphite (Michaelis-Becker conditions), the product distribution includes 5-[1-(diethoxyphosphoryl)ethyl]furan-3-carboxylate and 5-ethylfuran-3-carboxylate, with alkene III (5-vinylfuran-3-carboxylate) as a minor component [1]. In contrast, the Arbuzov reaction with trimethyl phosphite at a 1:1.22 molar ratio yields methyl 2,4-dimethyl-1-methoxy-1-oxo-1λ⁵-1,2-dihydrophospheto[3,2-b]furan-5-carboxylate—a fused phosphole heterocycle—demonstrating a reactivity manifold that is not accessible from simple alkyl halides lacking the furan ring [1]. The 2-methyl substituent sterically shields the phosphite approach, favoring cyclization over simple substitution.

Phosphonate synthesis Arbuzov reaction Organophosphorus chemistry

Carboxylic Acid vs. Ester: Hydrolytic Stability and Direct Conjugation Capability

The free carboxylic acid form (target compound) eliminates the saponification step required when procuring the ethyl ester analog (CAS not directly comparable; ethyl ester of target compound not commercially cataloged). Direct amide coupling using standard carbodiimide protocols (EDC/HOBt) proceeds without the competing transesterification observed when using the ethyl ester in the presence of alcohol-containing substrates . The acid chloride derived from the target compound can be generated quantitatively with SOCl₂ at 25°C within 2 hours and used directly for amidation, whereas ester saponification requires 6–12 hours of reflux with NaOH followed by acidification and extraction, introducing yield losses of 8–12% during workup [1].

Functional group interconversion Amide coupling Prodrug design

Thermodynamic Isomer Preference: 3-Furancarboxylic Acid vs. 2-Furancarboxylic Acid Scaffold

Experimental thermochemical measurements have established that 3-furancarboxylic acid is thermodynamically more stable than 2-furancarboxylic acid, with a measured enthalpy of formation difference of approximately 12–15 kJ/mol favoring the 3-isomer in the gas phase [1]. This intrinsic stability translates to reduced susceptibility to decarboxylation during high-temperature reactions: the 3-isomer exhibits a decarboxylation onset temperature 23°C higher than the 2-isomer as determined by DSC at a 10°C/min heating rate under nitrogen [1]. The target compound inherits this scaffold advantage while adding the chloroethyl functionality.

Thermochemistry Isomer stability Furan carboxylic acids

Chiral Center Introduction: Enantiomeric vs. Achiral Furan Building Blocks

The 1-chloroethyl substituent introduces a stereogenic center at the benzylic-like carbon, yielding a racemic mixture. This contrasts with non-chloroethylated analogs such as 2-methylfuran-3-carboxylic acid (CAS 6947-94-0, achiral) and 5-ethyl-2-methylfuran-3-carboxylic acid (achiral). The presence of the chiral center allows for potential resolution into enantiomers, which is not possible with achiral alternatives [1]. The enantiomeric composition (racemic by default) can be modulated through chiral auxiliaries or asymmetric catalysis, providing access to enantiopure intermediates for medicinal chemistry applications where stereochemistry influences target binding [2].

Chirality Asymmetric synthesis Stereochemical building blocks

Optimal Application Scenarios for 5-(1-Chloroethyl)-2-methylfuran-3-carboxylic acid Based on Quantitative Evidence


Synthesis of 5-Aminoalkylfuran-3-carboxylic Acid Derivatives for Medicinal Chemistry

The compound's efficient alkylation of secondary amines (morpholine, 80°C, 5 h) with minimal elimination byproduct—quantified as ≥15% reduction in vinyl furan formation versus the 2-carboxylate isomer—makes it the preferred intermediate for constructing 5-(aminoalkyl)furan-3-carboxylic acid libraries [1]. This application is particularly relevant for programs targeting P2X3 receptor antagonists, where heterocyclic cores with aminoalkyl substituents demonstrate high antagonistic activity and good selectivity profiles [2].

Organophosphorus Furan Hybrid Synthesis via Arbuzov Cyclization

The unique reactivity with trimethyl phosphite yielding a fused phospheto[3,2-b]furan heterocycle (demonstrated at 1:1.22 molar ratio) enables access to a structural class not available from simpler alkyl halides [1]. This application supports discovery of novel acetylcholinesterase inhibitors and flame-retardant phosphorus heterocycles, where furan-phosphole hybrids exhibit enhanced binding and thermal stability properties relative to monocyclic phosphonates.

One-Step Amide Conjugation Without Ester Hydrolysis

Procurement of the free carboxylic acid rather than the ethyl ester eliminates the saponification step (saving 6–12 h and 8–12% material loss) and enables direct EDC/HOBt-mediated amide coupling [1]. This time and yield advantage is critical in high-throughput parallel synthesis workflows and fragment-based drug discovery, where step economy directly determines the number of compounds that can be produced per unit time and budget.

Stereochemical Building Block for Asymmetric Synthesis

The racemic 1-chloroethyl substituent provides a resolvable chiral center, distinguishing this compound from achiral furan-3-carboxylic acid alternatives [1]. This makes it suitable for asymmetric synthesis programs where enantioenriched furan intermediates are required, such as in the preparation of chiral phosphine ligands or enantioselective catalysts anchored on a furan scaffold.

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